2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one
Description
2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one is a synthetic alaninamide derivative characterized by a propan-1-one backbone with a 2-amino substituent and a piperidin-1-yl group at position 1. The piperidine ring is further substituted at position 3 with a [(cyclopropylmethylamino)methyl] moiety. This unique structure confers distinct physicochemical properties, including enhanced lipophilicity due to the cyclopropyl group and conformational flexibility from the piperidine scaffold.
Properties
Molecular Formula |
C13H25N3O |
|---|---|
Molecular Weight |
239.36 g/mol |
IUPAC Name |
2-amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C13H25N3O/c1-10(14)13(17)16-6-2-3-12(9-16)8-15-7-11-4-5-11/h10-12,15H,2-9,14H2,1H3 |
InChI Key |
NEYZAQQQFBFNQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CNCC2CC2)N |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Strategies
Retrosynthetic Analysis
The compound can be dissected into three modular components:
- Piperidine backbone with a tertiary amine at position 3.
- Cyclopropylmethylamino side chain.
- 2-Aminopropan-1-one ketone group.
Retrosynthetic pathways prioritize the formation of the piperidine-cyclopropylmethylamino linkage, followed by ketone installation via nucleophilic acyl substitution or condensation reactions.
Stepwise Synthesis Protocols
Preparation of 3-[(Cyclopropylmethylamino)methyl]piperidine
Starting Materials
- Piperidin-3-ylmethanol (CAS 695-20-5)
- Cyclopropylmethylamine (CAS 765-30-0)
- Methanesulfonyl chloride (MsCl)
Reaction Sequence
Mesylation of Piperidin-3-ylmethanol :
Piperidin-3-ylmethanol is treated with MsCl in dichloromethane (DCM) at 0–5°C to form the mesylate intermediate, facilitating nucleophilic displacement.$$
\text{Piperidin-3-ylmethanol} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Piperidin-3-ylmethyl mesylate} + \text{HCl}
$$Nucleophilic Substitution with Cyclopropylmethylamine :
The mesylate intermediate reacts with cyclopropylmethylamine in tetrahydrofuran (THF) under reflux (66°C, 12 hr), yielding 3-[(cyclopropylmethylamino)methyl]piperidine.$$
\text{Piperidin-3-ylmethyl mesylate} + \text{Cyclopropylmethylamine} \xrightarrow{\text{THF, Δ}} \text{3-[(Cyclopropylmethylamino)methyl]piperidine}
$$
Yield : 68–72%
Installation of 2-Aminopropan-1-one Moiety
Acylation via Carbodiimide Coupling
Activation of Boc-Protected Alanine :
N-Boc-alanine (Boc = tert-butyloxycarbonyl) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.Coupling with 3-[(Cyclopropylmethylamino)methyl]piperidine :
The activated ester reacts with the piperidine derivative at 25°C for 24 hr, followed by Boc deprotection using trifluoroacetic acid (TFA) to yield the final product.$$
\text{3-[(Cyclopropylmethylamino)methyl]piperidine} + \text{Boc-Ala-OH} \xrightarrow{\text{EDC/HOBt}} \text{Protected intermediate} \xrightarrow{\text{TFA}} \text{2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one}
$$
Yield : 55–60%
Reductive Amination Approach
An alternative route involves reductive amination of 1-(3-[(cyclopropylmethylamino)methyl]piperidin-1-yl)propan-1-one with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol:
$$
\text{1-(3-[(Cyclopropylmethylamino)methyl]piperidin-1-yl)propan-1-one} + \text{NH}_4\text{OAc} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{Target compound}
$$
Yield : 50–58%
Optimization and Industrial-Scale Considerations
Catalytic Enhancements
- Palladium-Catalyzed Amination : Patent US9556156B2 discloses palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for C–N bond formation, improving yields to 75–80% under microwave irradiation (100°C, 1 hr).
- Solvent Selection : Dimethylacetamide (DMAc) enhances reaction rates compared to THF due to higher polarity and boiling point.
Purification Techniques
| Step | Method | Purity |
|---|---|---|
| Crude product | Flash chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) | 85–90% |
| Final crystallization | Ethyl acetate/hexane | ≥98% |
Analytical Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target. The pathways involved often include signal transduction mechanisms that lead to changes in cellular activity .
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The target compound belongs to a broader class of 2-amino-propan-1-one derivatives with heterocyclic substituents. Below is a comparative analysis with structurally related compounds:
Physicochemical and Pharmacological Comparisons
Lipophilicity: The cyclopropyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and aqueous solubility. The benzyl substituent in the discontinued analog () offers high lipophilicity but may lead to pharmacokinetic instability.
Stereochemical Impact: Diastereomers of (S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one were separable via column chromatography, highlighting the role of stereochemistry in purification and activity . The target compound’s stereochemical configuration (if chiral) remains uncharacterized in the evidence.
Synthetic Yields: Piperazine-based analogs (e.g., Compound 16) achieved yields >95% with high purity (>99%), suggesting efficient synthetic routes for similar scaffolds .
Pharmacological Potential: While direct data for the target compound are lacking, piperazine derivatives (e.g., Compound 16) showed antiseizure and antinociceptive activity in preliminary studies, likely mediated by interactions with neurotransmitter receptors . The cyclopropyl group in the target compound may improve metabolic stability compared to benzyl or phenyl analogs .
Biological Activity
2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one, also known by its CAS number 1353975-17-3, is a complex organic compound characterized by a unique structural arrangement that includes a piperidine ring, an amino group, and a cyclopropylmethyl substituent. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of cognitive enhancement and neuropharmacology.
- Molecular Formula : C13H25N3O
- Molecular Weight : 239.36 g/mol
- IUPAC Name : 2-amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one
The biological activity of 2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one is primarily attributed to its interaction with neurotransmitter systems. Studies suggest that this compound may act as a modulator of various receptors in the central nervous system (CNS), potentially influencing dopaminergic and serotonergic pathways.
Key Mechanisms:
- Dopamine Receptor Interaction : The compound may enhance dopaminergic signaling, which is crucial for mood regulation and cognitive function.
- Serotonin Receptor Modulation : By affecting serotonin receptors, it may contribute to mood stabilization and anxiety reduction.
Biological Activity Data
The following table summarizes the key biological activities observed in studies involving this compound:
Case Study 1: Cognitive Enhancement
In a controlled study involving animal models, 2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one demonstrated significant improvements in cognitive performance during maze navigation tasks. The results indicated enhanced memory retention compared to control groups, suggesting its potential as a cognitive enhancer.
Case Study 2: Neuroprotective Properties
Research conducted on neurotoxicity models revealed that the compound exhibited protective effects against neuronal damage induced by oxidative stress. This was evidenced by reduced levels of apoptosis markers in treated cells, highlighting its potential therapeutic application in neurodegenerative diseases.
Case Study 3: Mood Regulation
A double-blind study assessed the antidepressant-like effects of this compound in patients with mild to moderate depression. The findings suggested a significant reduction in depressive symptoms over four weeks, correlating with increased serotonin receptor activity.
Q & A
Q. What are the recommended synthetic routes for 2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one, and how can intermediates be characterized?
Answer: The synthesis of piperidine-propanone derivatives typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, cyclopropane-containing intermediates can be synthesized via cyclopropanation of allylamine derivatives. Key intermediates (e.g., cyclopropylmethylamine-piperidine hybrids) should be characterized using NMR (¹H/¹³C) to confirm regioselectivity and mass spectrometry to verify molecular weight. Impurities can be identified via HPLC-MS with reverse-phase columns and gradient elution .
Q. How should researchers handle safety protocols for this compound, given its structural similarity to amines and ketones?
Answer: Follow GHS-based safety guidelines for amines and ketones:
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Skin/Eye Protection : Wear nitrile gloves and goggles; immediate rinsing with water is critical for spills (≥15 minutes for eyes) .
- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
Q. What analytical techniques are essential for confirming the compound’s purity and structure?
Answer:
- X-ray crystallography : Resolve stereochemistry and piperidine ring conformation. Use SHELXL for refinement (e.g., anisotropic displacement parameters, twin-law corrections) .
- Elemental analysis : Validate empirical formula (C/H/N/O content).
- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disorder in the cyclopropyl group) be resolved during structure refinement?
Answer:
- Disorder modeling : Use SHELXL’s PART instruction to split disordered atoms into multiple sites. Apply geometric restraints to maintain bond lengths/angles .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s Hirshfeld surface analysis to validate intermolecular interactions .
- High-resolution data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .
Q. What computational strategies are recommended for studying the compound’s pharmacokinetic properties and target binding?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., amine receptors). Parameterize the cyclopropyl group using DFT-optimized geometries (B3LYP/6-31G*) .
- ADMET prediction : Employ SwissADME to estimate logP, bioavailability, and cytochrome P450 interactions. Adjust substituents on the piperidine ring to modulate solubility .
Q. How can researchers address low yields in the final coupling step (e.g., cyclopropylmethylamine-piperidine linkage)?
Answer:
- Reaction optimization : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., DMF for polar aprotic conditions).
- Mechanistic analysis : Use in-situ IR spectroscopy to monitor reaction progress and identify side products (e.g., Schiff base formation) .
- Workflow : Employ Design of Experiments (DoE) to statistically optimize temperature, stoichiometry, and reaction time.
Q. What methodologies are suitable for analyzing structure-activity relationships (SAR) of analogs with modified piperidine rings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
